5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-12-16(23-26-13)19(25)21-10-11-24-17-5-3-2-4-15(17)18(22-24)14-6-8-20-9-7-14/h6-9,12H,2-5,10-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHOZFSSRVWVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its immunomodulatory effects and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of a pyridine moiety and a tetrahydroindazole structure contributes to its potential as a therapeutic agent.
Immunomodulatory Effects
Research indicates that isoxazole derivatives exhibit strong immunomodulatory properties. The specific compound has been shown to:
- Inhibit Humoral Immune Response : In vitro studies have demonstrated that this compound can suppress the humoral immune response, particularly affecting the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated by phytohemagglutinin (PHA) .
- Regulate Cytokine Production : It has been reported to decrease the production of pro-inflammatory cytokines such as TNF-α in human blood cultures . This suggests a potential application in conditions characterized by excessive inflammation.
The immunosuppressive action appears to be mediated through several pathways:
- Apoptotic Pathways : The compound induces apoptosis in activated lymphocytes, as evidenced by increased expression of caspases and NF-kB pathways .
- Gene Expression Modulation : Studies show that it can upregulate certain interleukins (e.g., IL-1B, IL-6) while downregulating others (e.g., IL-10), indicating a complex role in immune modulation .
In Vivo Studies
In animal models, the compound demonstrated the ability to reduce carrageenan-induced edema, which correlates with decreased mast cell damage and macrophage infiltration . This highlights its potential as an anti-inflammatory agent.
Comparative Analysis with Other Compounds
In comparative studies with Leflunomide (another immunosuppressive agent), this compound exhibited different regulatory effects on gene expression related to immune responses. This suggests that while both compounds share some immunosuppressive properties, they may act through distinct mechanisms .
Data Summary
| Property | This compound |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 336.43 g/mol |
| Key Biological Activities | Immunosuppression, Anti-inflammatory |
| Mechanisms of Action | Induction of apoptosis in lymphocytes; modulation of cytokine production; regulation of gene expression |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes an isoxazole ring and a tetrahydroindazole moiety. The synthesis typically involves multi-step organic reactions, including the formation of the isoxazole ring and subsequent modifications to introduce the indazole and pyridine components. Recent studies have focused on optimizing synthetic routes to improve yield and purity, which is crucial for subsequent biological evaluations.
Anticancer Properties
One of the most promising applications of this compound lies in its anticancer properties. Research has demonstrated that derivatives of isoxazole and indazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the design and synthesis of indazole-isoxazole derivatives, which showed potent anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
In addition to anticancer effects, compounds with similar structural features have been evaluated for their antimicrobial activity. The presence of the pyridine ring is known to enhance interaction with biological targets, potentially leading to effective antimicrobial agents. Preliminary studies suggest that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Study on Anticancer Effects : In vitro experiments showed that derivatives containing the isoxazole moiety exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant potency .
- Antimicrobial Evaluation : A series of tests against standard bacterial strains revealed that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s unique properties are highlighted through comparisons with structurally similar derivatives. Key differences in functional groups, physicochemical properties, and biological activities are summarized below.
Trifluoromethyl-Substituted Analogs
Compound : 5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide ()
- Structural Difference : Replaces pyridin-4-yl with a trifluoromethyl (-CF₃) group.
- Impact: Increased lipophilicity (logP) enhances membrane permeability . Higher binding affinity to hydrophobic enzyme pockets (e.g., kinases) compared to non-fluorinated analogs . Reduced metabolic clearance due to -CF₃’s electron-withdrawing effects .
- Therapeutic Focus : Targeted as a kinase inhibitor in cancer therapy.
Pyrazole and Benzoisoxazole Derivatives
Compound : N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide ()
- Structural Difference : Replaces tetrahydroindazole with a benzoisoxazole ring and pyrazole.
- Impact :
- Broader π-system in benzoisoxazole improves stacking with aromatic residues in anti-inflammatory targets (e.g., COX-2) .
- Pyrazole’s nitrogen-rich structure enhances metal coordination (e.g., zinc in metalloenzymes) .
- Therapeutic Focus : Explored for anti-inflammatory and anticancer applications.
Thiazole- and Acetamide-Based Derivatives
Compound : 2-(4-fluorophenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide ()
- Structural Difference : Substitutes indazole with thiazole and simplifies the carboxamide to acetamide.
- Impact :
- Thiazole’s sulfur atom increases polar surface area, improving solubility but reducing blood-brain barrier penetration .
- Acetamide’s flexibility may lower target specificity compared to rigid isoxazole-carboxamide .
- Therapeutic Focus : Kinase inhibition (e.g., EGFR) in oncology.
Cyclopropyl and Isoxazole Derivatives
Compound : N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide ()
- Structural Difference : Incorporates cyclopropyl on pyrazole and lacks the pyridine ring.
- Absence of pyridine decreases solubility but increases passive diffusion .
- Therapeutic Focus : Metabolic stability in prolonged-action formulations.
Sulfonamide Derivatives
Compound : N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)propane-1-sulfonamide ()
- Structural Difference : Replaces isoxazole-3-carboxamide with a sulfonamide group.
- Impact :
- Therapeutic Focus : Kinase selectivity in signal transduction pathways.
Preparation Methods
Cyclocondensation of β-Ketoesters with Hydroxylamine
The isoxazole ring is synthesized via [3+2] cycloaddition or Claisen-type condensation. A regioselective method involves reacting ethyl acetoacetate (β-ketoester) with hydroxylamine hydrochloride under acidic conditions:
$$
\text{CH}3\text{C(O)COOEt} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{HCl, EtOH}} \text{5-methylisoxazole-3-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{5-methylisoxazole-3-carboxylic acid}
$$
Optimized Conditions : Ethanol reflux (12 h), followed by hydrolysis with 2 M NaOH (80°C, 4 h). Yield: 78–85%.
Alternative Route: Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition
A copper(I)-catalyzed reaction between terminal alkynes and nitrile oxides (generated in situ from aldoximes) provides 3,5-disubstituted isoxazoles:
$$
\text{RC≡CH} + \text{R'C≡N→O} \xrightarrow{\text{CuI, Et}_3\text{N}} \text{3-R-5-R'-isoxazole}
$$
For 5-methyl substitution, propyne (R = H) and a nitrile oxide derived from acetaldoxime (R' = CH₃) are used. Yield: 70–75%.
Synthesis of 3-(Pyridin-4-yl)-4,5,6,7-Tetrahydro-1H-Indazole
Indazole Ring Formation via Cyclocondensation
The tetrahydroindazole scaffold is synthesized by reacting cyclohexanone with hydrazine derivatives. A one-pot method using cyclohexanone and methylhydrazine under acidic conditions forms 4,5,6,7-tetrahydro-1H-indazole:
$$
\text{Cyclohexanone} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{HCl, EtOH}} \text{4,5,6,7-tetrahydro-1H-indazole}
$$
Modification : To introduce substituents at position 3, electrophilic aromatic substitution (EAS) or cross-coupling is employed post-cyclization.
Pyridin-4-yl Substitution via Suzuki-Miyaura Coupling
A halogen atom (Br or I) is introduced at position 3 via bromination using N-bromosuccinimide (NBS) in dichloromethane. Subsequent Suzuki-Miyaura coupling with pyridin-4-ylboronic acid installs the pyridinyl group:
$$
\text{3-Bromo-tetrahydroindazole} + \text{Pyridin-4-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-(Pyridin-4-yl)-tetrahydroindazole}
$$
Conditions : DME/H₂O (3:1), 80°C, 12 h. Yield: 65–72%.
Functionalization of Tetrahydroindazole with Ethylamine Linker
Alkylation of Indazole Nitrogen
The indazole nitrogen (position 1) is alkylated using 2-chloroethylamine hydrochloride in the presence of a base (K₂CO₃) in DMF:
$$
\text{Tetrahydroindazole} + \text{ClCH}2\text{CH}2\text{NH}2\text{·HCl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-(2-Aminoethyl)-tetrahydroindazole}
$$
Conditions : 60°C, 8 h. Yield: 60–68%.
Amide Coupling of Fragments
Carboxylic Acid Activation and Coupling
The isoxazole-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then coupled with the ethylamine-functionalized tetrahydroindazole:
$$
\text{Isoxazole-3-COOH} + \text{1-(2-Aminoethyl)-tetrahydroindazole} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target Compound}
$$
Conditions : Room temperature, 24 h. Yield: 55–62%.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, 2H, pyridine-H), 7.35 (d, 2H, pyridine-H), 4.15 (t, 2H, CH₂NH), 3.20 (m, 4H, indazole-CH₂), 2.55 (s, 3H, isoxazole-CH₃), 1.80 (m, 4H, cyclohexane-CH₂).
- HRMS : m/z calculated for C₂₀H₂₂N₅O₂ [M+H]⁺: 376.1764, found: 376.1768.
Challenges and Optimization Considerations
- Regioselectivity in Indazole Substitution : Directing groups (e.g., nitro) may improve EAS selectivity at position 3.
- Amine Protection : Use of Boc-protected ethylamine prevents side reactions during alkylation.
- Catalyst Recycling : Pd catalysts in Suzuki coupling can be recovered via silica-supported ligands to reduce costs.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step heterocyclic assembly, including cyclization of tetrahydroindazole and coupling with the isoxazole-carboxamide moiety. Critical challenges include controlling regioselectivity during indazole formation and minimizing side reactions during amide bond formation. Optimization strategies:
- Catalyst selection : Use of Mo(CO)₆ for cyclization steps to improve yield .
- Solvent/temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance coupling efficiency .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves impurities from structurally similar intermediates .
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?
A combination of techniques ensures accurate characterization:
- ¹H/¹³C NMR : Assign peaks for pyridinyl protons (δ 8.5–9.0 ppm) and isoxazole methyl groups (δ 2.3–2.5 ppm) .
- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns to confirm the carboxamide linkage .
- X-ray crystallography : Resolve ambiguity in the tetrahydroindazole ring conformation and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods predict biological targets and binding modes?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., JAK2 or Aurora A) based on the pyridinyl and indazole motifs’ affinity for ATP-binding pockets .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets for experimental validation .
- Pharmacophore mapping : Align isoxazole and pyridine moieties with known kinase inhibitor scaffolds to identify shared interaction features .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or structural analogs. Methodological steps:
- Control standardization : Compare IC₅₀ values using identical cell lines (e.g., HCT-116 vs. HEK293) and assay protocols (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .
- Structural analogs : Benchmark activity against derivatives with modified indazole substituents to isolate critical pharmacophores .
Q. What strategies improve the pharmacokinetic profile of this compound’s heterocyclic system?
- Bioisosteric replacement : Substitute the pyridine ring with pyrazine to enhance solubility without losing target affinity .
- Prodrug design : Introduce hydrolyzable esters at the carboxamide group to improve oral bioavailability .
- LogP optimization : Incorporate polar substituents (e.g., -OH or -NH₂) on the tetrahydroindazole ring to reduce hydrophobicity .
Q. How can statistical experimental design (DoE) optimize synthetic yield and purity?
Apply response surface methodology to evaluate factors:
- Variables : Catalyst loading (5–15 mol%), temperature (50–90°C), and solvent polarity (DMF vs. THF) .
- Outputs : Maximize yield (%) and minimize impurity peaks (HPLC area%).
- Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) and derive optimal conditions .
Methodological Notes
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to mitigate batch-to-batch variability .
- Ethical Compliance : Adhere to safety protocols for handling pyridine derivatives (flammability, toxicity) per institutional guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
